molecular formula C19H24N4O2S B6435909 N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide CAS No. 2548979-30-0

N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide

Cat. No.: B6435909
CAS No.: 2548979-30-0
M. Wt: 372.5 g/mol
InChI Key: UAVDYPIZOOSJAN-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a pyrimidine core substituted with a cyclopropyl group and a pyrrolidine ring. The sulfonamide group is further modified with a methyl and phenyl moiety, contributing to its unique physicochemical and pharmacological profile.

Properties

IUPAC Name

N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-22(26(24,25)14-15-5-3-2-4-6-15)17-10-12-23(13-17)18-9-11-20-19(21-18)16-7-8-16/h2-6,9,11,16-17H,7-8,10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVDYPIZOOSJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC(=NC=C2)C3CC3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Overview

The compound features several notable structural components:

  • Cyclopropyl Group : Enhances lipophilicity and may influence receptor binding.
  • Pyrimidine Ring : Known for its role in nucleic acid metabolism and potential interactions with enzymes.
  • Pyrrolidine Ring : Often associated with biological activity, particularly in drug design.

Research indicates that this compound may interact with various biological targets, including:

  • Enzymes : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity, which can impact signaling pathways related to various diseases.

Antimicrobial Properties

Similar compounds have shown antimicrobial activity. For instance, derivatives of pyrrolidine and pyrimidine have been linked to inhibition of bacterial growth and fungal infections.

Anti-inflammatory Effects

Research has indicated that compounds with similar structures exhibit anti-inflammatory properties. This suggests that this compound may also possess these effects, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that related pyrimidine derivatives inhibited the growth of cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways, indicating potential for anticancer applications.
  • Animal Models :
    • In a murine model of inflammation, compounds structurally similar to this compound showed significant reduction in edema and inflammatory markers.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key factors include:

  • Substituents on the Pyrimidine Ring : Altering these can enhance or diminish biological activity.
  • Variations in the Sulfonamide Group : Changes here can affect solubility and receptor binding affinity.
Compound NameStructural FeaturesBiological Activity
N-(3-Chlorophenyl)-1,2-benzisothiazol-3-aminesChlorophenyl groupAntimicrobial
5-Methylbenzothiazole derivativesMethyl substitutionAnti-inflammatory
Pyrrolidine derivativesVaried substitutionsEnhanced membrane permeability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other sulfonamide-pyrimidine hybrids, but key differences in substituents and core architecture lead to divergent properties. Below is a comparison with two analogs from patent literature ():

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Sulfonamide Substituent Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Pyrimidine-pyrrolidine N-methyl, phenyl ~435.5 (calculated) Not reported Cyclopropyl on pyrimidine; flexible pyrrolidine linker
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Pyrazolo-pyrimidine-chromenone N-isopropyl 616.9 211–214 Fluorinated chromenone core; rigid pyrazolo-pyrimidine scaffold
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide Pyrazolo-pyrimidine-chromenone N-cyclopropyl Not reported Not reported Cyclopropyl sulfonamide; enhanced steric hindrance vs. isopropyl analog

Key Findings :

Core Structure Differences: The target compound’s pyrimidine-pyrrolidine core lacks the fused pyrazolo-pyrimidine and chromenone systems seen in the analogs. This reduces molecular complexity and weight (~435.5 vs. The absence of fluorinated aromatic rings (e.g., chromenone in analogs) may decrease lipophilicity, altering membrane permeability or target selectivity.

Sulfonamide Substituent Effects: The N-methyl-phenylsulfonamide group in the target compound contrasts with the N-isopropyl and N-cyclopropyl groups in analogs. However, cyclopropyl groups in analogs may confer metabolic resistance due to their sp³ hybridization and constrained geometry .

Biological Implications: The analogs’ chromenone-pyrazolo-pyrimidine cores are associated with kinase inhibition (e.g., FLT3 or CDK inhibitors), as evidenced by their structural resemblance to known inhibitors. The target compound’s simpler core may shift activity toward other kinases or non-kinase targets. The pyrrolidine linker in the target compound introduces rotational freedom, which could optimize binding kinetics but reduce selectivity compared to rigid analogs .

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